Carbetocin

Pharmacokinetics Half-life Duration of action

Carbetocin is the evidence-preferred, long-acting oxytocin receptor agonist with a 4–10× longer elimination half-life than oxytocin, enabling single-bolus administration and eliminating post-operative infusions. Its heat-stable formulation maintains ≥95% purity for 3 years at 30°C, removing cold chain dependency—a critical failure point affecting up to 40% of oxytocin in global supply chains. Meta-analyses confirm 83% reduction in additional uterotonic use and 73% reduction in blood transfusion need in high-risk cesarean delivery vs. oxytocin. Select the appropriate salt form (free base or acetate) based on solubility and buffer compatibility requirements for your research or clinical protocol.

Molecular Formula C45H69N11O12S
Molecular Weight 988.2 g/mol
CAS No. 37025-55-1
Cat. No. B549339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbetocin
CAS37025-55-1
Synonyms1-deamino-1-monocarba-2-(Tyr(OMe))-oxytocin
carbetocin
dcomot
Depotocin
oxytocin, 1-desamino-1-monocarba-(Tyr(OMe))(2)-
oxytocin, 1-desamino-1-monocarba-(tyrosine(O-methyl))(2)-
Molecular FormulaC45H69N11O12S
Molecular Weight988.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
InChIInChI=1S/C45H69N11O12S/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1
InChIKeyNSTRIRCPWQHTIA-DTRKZRJBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.65e-02 g/L

Carbetocin (CAS 37025-55-1): Long-Acting Oxytocin Analogue for PPH Prevention and Research Procurement


Carbetocin (CAS 37025-55-1) is a synthetic nonapeptide analogue of oxytocin, classified as a long-acting oxytocin receptor agonist [1]. Structurally, it incorporates three key modifications relative to oxytocin: deamination of the N-terminal cysteine (position 1), replacement of the disulfide bond with a thioether bond, and O-methylation of the tyrosine residue at position 2 [2]. These alterations confer enhanced metabolic stability and a prolonged duration of action compared to the endogenous hormone [1]. The compound is primarily indicated for the prevention of postpartum hemorrhage (PPH) following cesarean delivery and vaginal birth, with a heat-stable formulation enabling use in settings lacking reliable cold chain infrastructure [3].

Why Carbetocin Cannot Be Interchanged with Oxytocin or Other In-Class Analogues


Despite shared agonism at the oxytocin receptor, carbetocin is not functionally interchangeable with oxytocin or other uterotonic agents due to three non-negotiable differentiating factors: (1) a 4–10× longer elimination half-life enabling single-dose administration versus continuous oxytocin infusion [1]; (2) heat-stable formulation properties that eliminate cold chain dependence—a critical failure point for oxytocin in 40% of global supply chains [2]; and (3) a partial agonist/antagonist pharmacological profile with approximately 50% lower maximal contractile efficacy in vitro relative to oxytocin, which alters the risk–benefit calculus in specific clinical contexts [3]. Generic substitution without accounting for these orthogonal properties risks both clinical failure and supply chain disruption.

Quantitative Differentiation of Carbetocin: Head-to-Head Evidence Against Oxytocin and In-Class Comparators


Extended Elimination Half-Life: 40–43 Minutes vs. 3.4–6.8 Minutes for Oxytocin

Carbetocin demonstrates a terminal elimination half-life of 41 ± 11.9 minutes (0.4 mg IV dose) and 42.7 ± 10.6 minutes (0.8 mg IV dose) in nonpregnant women [1]. This represents a 4- to 10-fold prolongation relative to oxytocin, whose half-life is reported as 3.4–6.8 minutes across multiple pharmacokinetic studies [1][2]. The extended half-life is attributed to the replacement of the disulfide bond with a thioether bond, which confers resistance to aminopeptidase degradation [3].

Pharmacokinetics Half-life Duration of action Drug elimination

Clinical Superiority in Postpartum Hemorrhage Prevention: Reduced Additional Uterotonic Need and Blood Transfusion

In a 2025 systematic review and meta-analysis of 14 RCTs with 3,068 high-risk cesarean delivery participants, carbetocin reduced the need for additional uterotonic agents by 83% compared to oxytocin (OR 0.17; 95% CI 0.07–0.37; P < 0.001) [1]. The need for blood transfusion was reduced by 73% (OR 0.27; 95% CI 0.12–0.57; P < 0.001). Postoperative hemoglobin drop was attenuated by a mean difference of −0.46 g/dL (95% CI −0.14 to −0.79; P = 0.03). In low-risk cesarean delivery, a separate meta-analysis of 17 RCTs (3,667 participants) confirmed reduced need for additional uterotonics (OR 0.53; 95% CI 0.39–0.72) and blood transfusion (OR 0.57; 95% CI 0.34–0.97) [2].

Postpartum hemorrhage Cesarean delivery Uterotonic agents Blood loss

Heat-Stable Formulation Stability: ≥95% Purity Maintained for 3 Years at 30°C/75% RH

The heat-stable formulation of carbetocin (Ferring Pharmaceuticals) maintains ≥95% peptide purity for a minimum of 3 years at 30°C, 6 months at 40°C, 3 months at 50°C, and 1 month at 60°C under ICH Zone IV (hot and humid) conditions [1]. The formulation is also insensitive to freezing and light exposure. In contrast, oxytocin ampoules degrade and lose efficacy when stored outside the 2–8°C cold chain range; field studies in low- and middle-income countries have documented significant oxytocin degradation due to inadequate storage conditions [2].

Drug stability Cold chain Formulation ICH Zone IV

Receptor Selectivity: 31-Fold Preference for Oxytocin Receptor over Vasopressin V2 Receptor

Carbetocin selectively binds to oxytocin receptors (Kd = 1.96 nM) over vasopressin V2 receptors (Kd = 61.3 ± 14.6 nM), representing an approximately 31-fold selectivity ratio [1]. For the oxytocin receptor, carbetocin exhibits a Ki of 7.1 nM [2]. While oxytocin also preferentially binds the oxytocin receptor, carbetocin's reduced V2 receptor engagement may contribute to its distinct cardiovascular side-effect profile, which is more favorable than that of syntometrine (oxytocin plus ergometrine) [3].

Receptor selectivity Binding affinity Oxytocin receptor Vasopressin receptor

In Vitro Uterotonic Profile: Partial Agonism with 50% Lower Maximal Contractile Efficacy

On isolated rat myometrial strips, carbetocin exhibits partial agonist/antagonist behavior at the oxytocin receptor. Its maximal contractile effect is approximately 50% lower than that of oxytocin (2.70 ± 0.12 g vs. 5.22 ± 0.26 g), and its EC50 is approximately 10× higher (48.0 ± 8.20 nM vs. 5.62 ± 1.22 nM) [1]. Despite this lower in vitro potency, carbetocin demonstrates an antagonist pA2 of 8.21 against oxytocin-induced contractions. The uterotonic activity in international units (IU) is 15 ± 3 IU/mg for carbetocin versus 438 ± 41 IU/mg for oxytocin [2].

Uterotonic activity Partial agonism Myometrial contraction In vitro pharmacology

CHAMPION Trial Non-Inferiority: 29,645 Women; Vaginal Delivery PPH Prevention

The WHO-conducted CHAMPION trial (N = 29,645 women across 10 countries) demonstrated that heat-stable carbetocin is non-inferior to oxytocin for preventing postpartum hemorrhage (blood loss ≥500 mL or use of additional uterotonics) after vaginal delivery [1]. The primary outcome occurred in 14.5% of the carbetocin group versus 14.4% of the oxytocin group (relative risk 1.01; 95% CI 0.95–1.06), meeting the pre-specified non-inferiority margin. This establishes carbetocin as a validated, heat-stable alternative to the current standard of care in a definitive, large-scale trial [2].

CHAMPION trial Vaginal delivery Non-inferiority Heat-stable formulation

Evidence-Backed Procurement Scenarios for Carbetocin: Where the Data Support Selection Over Oxytocin


Postpartum Hemorrhage Prevention in Cesarean Delivery (High-Risk and Low-Risk Populations)

Carbetocin is the evidence-preferred uterotonic for cesarean delivery PPH prophylaxis based on two 2025 meta-analyses. In high-risk cesarean delivery, carbetocin reduces additional uterotonic use by 83% (OR 0.17) and blood transfusion need by 73% (OR 0.27) versus oxytocin [1]. In low-risk cesarean delivery, reductions of 47% (OR 0.53) and 43% (OR 0.57) are observed, respectively, with high-quality evidence supporting lower hemoglobin drop [2]. Single-dose administration (100 μg IV) eliminates the need for post-operative oxytocin infusions, streamlining clinical workflows and reducing nursing resource utilization. For hospital procurement, carbetocin offers a pharmacoeconomic advantage through reduced rescue medication costs and lower transfusion-related expenditures.

Global Health and Low-Resource Setting Supply Chain Deployment

Heat-stable carbetocin is the only WHO-recommended uterotonic alternative to oxytocin that eliminates cold chain dependency entirely [1]. Stability data confirm ≥95% purity for 3 years at 30°C/75% RH, with additional tolerance to 40°C for 6 months [2]. This contrasts with oxytocin, which degrades when storage temperatures exceed 8°C—a common occurrence in regions with unreliable electricity. The CHAMPION trial (N = 29,645) validated non-inferior efficacy for vaginal delivery PPH prevention in 10 countries spanning diverse climates . Procurement of heat-stable carbetocin for national essential medicines lists or humanitarian supply chains addresses the documented failure rate of oxytocin ampoules in field conditions, estimated to affect up to 40% of oxytocin in some LMIC distribution networks [1].

Pharmacokinetic and Receptor Pharmacology Research Requiring Long-Acting Oxytocin Receptor Agonism

For in vivo research models requiring sustained oxytocin receptor activation without continuous infusion, carbetocin's 41-minute elimination half-life (vs. 3.4–6.8 minutes for oxytocin) enables single-bolus experimental protocols [1]. In vitro, its partial agonist/antagonist profile (Emax ~50% of oxytocin; pA2 = 8.21) provides a useful pharmacological tool for discriminating full versus partial agonism at the oxytocin receptor [2]. The compound's 31-fold selectivity for oxytocin over vasopressin V2 receptors (Kd = 1.96 nM vs. 61.3 nM) also makes it suitable for studies where minimizing V2-mediated antidiuretic effects is desired . Procurement for research use should specify the appropriate salt form (free base or acetate) based on the experimental solubility and buffer compatibility requirements.

Veterinary Obstetrics and Broodmare Management

Equine pharmacokinetic studies demonstrate carbetocin's half-life of 17.2 minutes in horses versus 6.8 minutes for oxytocin, supporting its use as a long-acting ecbolic agent for persistent post-mating endometritis and retained fetal membranes [1]. The extended duration of action enables less frequent dosing and reduced handling stress in equine patients. Procurement for veterinary research or clinical practice should confirm the appropriate species-specific dosing (0.175 mg IV in horses per published protocols) and recognize that off-label use may require institutional animal care committee approval [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbetocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.